molecular formula C25H25N3O5S B5512148 N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide

N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B5512148
M. Wt: 479.5 g/mol
InChI Key: NJFQERYSORMDLA-NLRVBDNBSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamides, including compounds similar to N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide, often involves microwave irradiation as a modern technique to enhance reaction rates. This method has been employed to synthesize a variety of 4-(2-substituted hydrazinyl)benzenesulfonamides, confirming chemical structures through 1H NMR, 13C NMR, and HRMS analyses (Gul et al., 2016).

Molecular Structure Analysis

The crystal structure analysis provides insights into the arrangement and conformation of molecules. For compounds within the benzenesulfonamide family, crystal structures have been determined to showcase the supramolecular architecture formed by C—H⋯πaryl and C—H⋯O intermolecular interactions, elucidating the 3D arrangement of molecules (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides, including the specified compound, are synthesized through reactions that typically involve the substitution of hydrogen atoms in the sulfonamide group with various functional groups. These substitutions significantly affect the compound's reactivity and interaction with biological targets. Research has demonstrated that such compounds can inhibit carbonic anhydrase enzymes, showcasing their potential in biochemical applications (Gul et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-3-17-33-23-13-9-20(10-14-23)18-26-27-25(29)19-28(21-11-15-22(32-2)16-12-21)34(30,31)24-7-5-4-6-8-24/h3-16,18H,1,17,19H2,2H3,(H,27,29)/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFQERYSORMDLA-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-N-({N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

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